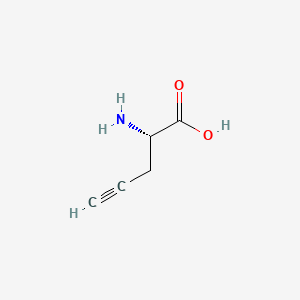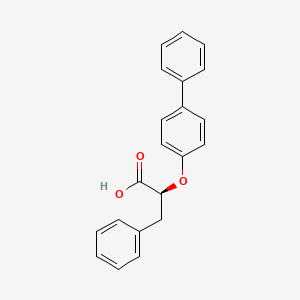
LT175
Descripción general
Descripción
LT175 es un ligando dual para el receptor activado por proliferadores de peroxisomas alfa y el receptor activado por proliferadores de peroxisomas gamma. Es un agonista parcial activo por vía oral para el receptor activado por proliferadores de peroxisomas gamma, con efectos sensibilizadores de la insulina significativos y propiedades adipogénicas reducidas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de LT175 implica la preparación de un derivado de bifenilo, seguido de esterificación e hidrólisis posterior para producir el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar las reacciones .
Métodos de producción industrial
La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluiría el uso de reactores de alta eficiencia, sistemas de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
LT175 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.
Sustitución: This compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas, niveles de pH específicos y el uso de catalizadores .
Productos principales
Aplicaciones Científicas De Investigación
LT175 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar las interacciones ligando-receptor y los efectos de la activación dual del receptor activado por proliferadores de peroxisomas
Biología: Se ha investigado por su papel en la regulación del metabolismo de lípidos y glucosa, así como por sus efectos en la diferenciación y función de los adipocitos
Medicina: Se ha explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos metabólicos como la diabetes y la obesidad
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los receptores activados por proliferadores de peroxisomas
Mecanismo De Acción
LT175 ejerce sus efectos al unirse y activar tanto el receptor activado por proliferadores de peroxisomas alfa como el receptor activado por proliferadores de peroxisomas gamma. Esta activación conduce al reclutamiento de correguladores como la proteína de unión al elemento de respuesta a la AMP cíclica y el correpresor nuclear 1, que a su vez modulan la expresión de genes diana involucrados en el metabolismo de lípidos y glucosa .
Comparación Con Compuestos Similares
LT175 es único en su activación dual tanto del receptor activado por proliferadores de peroxisomas alfa como del receptor activado por proliferadores de peroxisomas gamma, lo que lo diferencia de otros compuestos que normalmente solo se dirigen a uno de estos receptores. Compuestos similares incluyen:
Rosiglitazona: Un agonista selectivo del receptor activado por proliferadores de peroxisomas gamma con potentes efectos sensibilizadores de la insulina pero mayor actividad adipogénica
Wy 14,643: Un agonista selectivo del receptor activado por proliferadores de peroxisomas alfa con fuertes efectos reductores de lípidos
Glitazars: Agonistas duales del receptor activado por proliferadores de peroxisomas alfa y receptor activado por proliferadores de peroxisomas gamma con diversos grados de eficacia y efectos secundarios
El perfil de agonista parcial de this compound y las propiedades adipogénicas reducidas lo convierten en un candidato prometedor para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(23)20(15-16-7-3-1-4-8-16)24-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,22,23)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPJJNNACUQQR-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


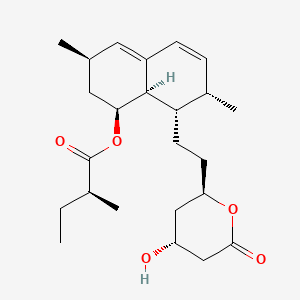
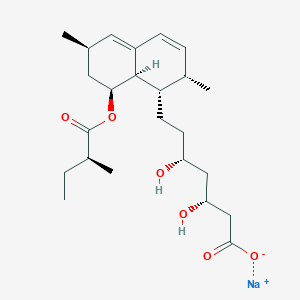
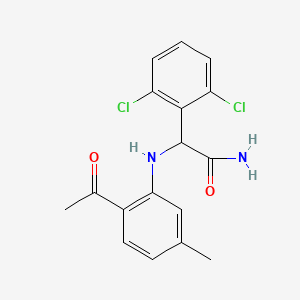


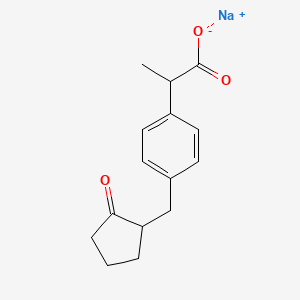
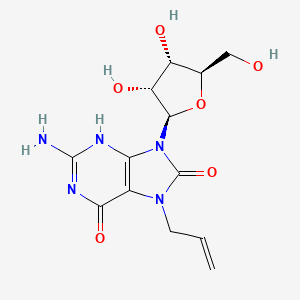
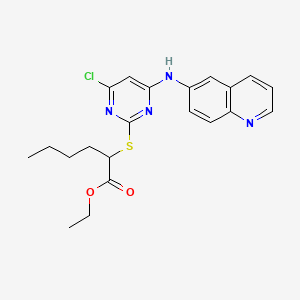

![6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride](/img/structure/B1675266.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}propyl pyridin-4-ylcarbamate](/img/structure/B1675268.png)

